molecular formula C19H27N5O2 B2385774 1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876673-45-9

1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2385774
CAS No.: 876673-45-9
M. Wt: 357.458
InChI Key: ZMXTWPKUTMHSFM-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound characterized by a fused imidazo-purine core with methyl substitutions at positions 1, 6, and 5. Its unique structural feature is the 3,3,5-trimethylcyclohexyl group at position 8, which contributes to enhanced lipophilicity and steric bulk compared to phenyl or simpler alkyl substituents in analogs.

Properties

IUPAC Name

4,7,8-trimethyl-6-(3,3,5-trimethylcyclohexyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-10-7-13(9-19(4,5)8-10)23-11(2)12(3)24-14-15(20-17(23)24)22(6)18(26)21-16(14)25/h10,13H,7-9H2,1-6H3,(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXTWPKUTMHSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with substitutions at positions 1, 3, 6, 7, and 8 dictating pharmacological profiles. Key structural analogs include:

Compound Name & Substituents Molecular Weight (Da) Biological Targets Key Findings References
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl ~380 (estimated) PPARγ Induces PPARγ-dependent apoptosis in NSCLC cells via ROS production, MMP collapse, and caspase-3 activation.
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl ~530 (estimated) 5-HT1A receptor (partial agonist) Superior brain penetration and antidepressant efficacy in FST; induces weight gain and hypotension via α1-adrenolytic effects.
AZ-861 : 8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl ~580 (estimated) 5-HT1A receptor (stronger agonist) Higher intrinsic 5-HT1A agonism but weaker antidepressant effect than AZ-853; causes lipid metabolism disturbances without weight gain.
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl ~560 (estimated) 5-HT1A/5-HT7 receptors Potent antidepressant (2.5–5 mg/kg in FST) and anxiolytic activity; moderate metabolic stability.
Compound 5 : 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl ~490 (estimated) 5-HT1A, PDE4B Dual 5-HT1A affinity (Ki < 10 nM) and PDE4B inhibition; proposed as a hybrid ligand for depression and cognitive disorders.

Pharmacological and Functional Insights

  • Substitution at Position 8: Arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861, 3i) enhance 5-HT1A/5-HT7 receptor binding and antidepressant efficacy . Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) improve receptor selectivity and brain penetration . Bulky hydrophobic groups (e.g., 3,3,5-trimethylcyclohexyl in the target compound) may optimize metabolic stability and tissue distribution compared to polar substituents like hydroxyethyl () or aminophenyl (CB11) .
  • Methylation Patterns :
    • 1,3,7-Trimethyl derivatives () exhibit simpler pharmacokinetic profiles due to reduced steric hindrance, whereas 1,6,7-trimethyl substitutions (target compound) could alter electron distribution and binding affinity.
  • Dual-Target Activity: Compounds with piperazinylalkyl chains (e.g., AZ-853, 3i) show serotonin receptor modulation, while those with dihydroisoquinolinyl groups (Compound 5) combine 5-HT1A affinity with PDE4B inhibition . The target compound’s cyclohexyl group may favor PPARγ or kinase interactions over PDE activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key factors include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd-based) enhance coupling reactions for alkyl or aryl group attachment .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during cyclization .
  • Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for alkylation) minimizes side reactions .
  • Purification methods : Preparative HPLC or column chromatography with silica gel improves purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Advanced analytical techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups at positions 1,6,7 and the cyclohexyl substituent .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 428.3) .
  • X-ray crystallography : Resolves stereochemistry of the 3,3,5-trimethylcyclohexyl group .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodologies include:

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) using recombinant proteins .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays (e.g., adenosine A₂A receptor) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations are critical:

  • Target selection : Prioritize receptors (e.g., adenosine receptors) with conserved binding pockets for purine analogs .
  • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG values) .
  • MD simulations : NAMD or GROMACS models conformational stability over 100-ns trajectories . Example: A docking score of −9.2 kcal/mol suggests strong binding to the adenosine A₂A receptor .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from pharmacokinetic limitations:

  • Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated degradation .
  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability .
  • Pharmacodynamic markers : LC-MS/MS quantifies target engagement in plasma/tissue .

Q. How does the 3,3,5-trimethylcyclohexyl group influence receptor selectivity?

Structural analogs and SAR studies reveal:

  • Steric effects : The bulky cyclohexyl group reduces off-target binding to G-protein-coupled receptors .
  • Hydrophobic interactions : Methyl groups enhance binding to hydrophobic pockets in kinases .
  • Comparative data : Removal of the cyclohexyl group decreases potency by 10-fold in kinase assays .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Integrate multi-omics approaches:

  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) post-treatment .
  • Proteomics : SILAC labeling quantifies phosphorylation changes in signaling proteins .
  • CRISPR-Cas9 knockout : Validate target specificity by deleting candidate receptors/enzymes .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity data across cell lines?

Potential solutions include:

  • Cell line authentication : STR profiling ensures no cross-contamination .
  • Culture condition standardization : FBS batch or oxygen levels (normoxia vs. hypoxia) affect results .
  • Multi-dose validation : Dose-response curves (1 nM–100 µM) confirm reproducibility .

Methodological Tables

Parameter Synthesis Optimization Biological Assay
Key CatalystPd(OAc)₂ for cross-coupling ATP (10 µM) in kinase assays
Critical SolventDMF for cyclization DMSO (<0.1%) for compound solubility
Analytical ThresholdPurity >95% (HPLC) IC₅₀ ≤ 10 µM (MTT assay)

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